molecular formula C23H28N4O B4653669 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol

2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol

Cat. No. B4653669
M. Wt: 376.5 g/mol
InChI Key: FTUFDPAZTCYKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is complex and not fully understood. However, it is known to act as a competitive inhibitor of HDACs and PDEs. By binding to the active site of these enzymes, it prevents them from carrying out their normal functions, leading to changes in gene expression and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol are diverse and depend on the specific enzymes and pathways that it inhibits. Some of the known effects include changes in gene expression, alterations in cell signaling pathways, and modulation of immune responses. It has also been shown to have anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol in lab experiments is its potency and selectivity as an enzyme inhibitor. This makes it a valuable tool for studying specific biochemical and physiological processes. However, its use is limited by its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many potential future directions for research involving 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. Some of these include:
- Further studies to elucidate the precise mechanism of action of the compound
- Development of new analogs with improved potency and selectivity
- Exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders
- Investigation of its effects on other enzymes and signaling pathways.
In conclusion, 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a valuable tool for scientific research. Its potent and selective inhibition of certain enzymes makes it useful for studying various biochemical and physiological processes. While its use is limited by potential toxicity and the need for careful handling, there are many potential future directions for research involving this compound.

Scientific Research Applications

2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has a wide range of scientific research applications. It is primarily used as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, while PDEs are involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting these enzymes, 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol can be used to study various biochemical and physiological processes.

properties

IUPAC Name

2-[1-benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-16-11-21-18-25(14-15-26(21)17-20-7-2-1-3-8-20)19-22-9-6-13-27(22)23-10-4-5-12-24-23/h1-10,12-13,21,28H,11,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUFDPAZTCYKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CN2C3=CC=CC=N3)CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-benzyl-4-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Reactant of Route 2
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Reactant of Route 3
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Reactant of Route 4
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Reactant of Route 6
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.